Cefotaxime Sodium Impurity G
Description
Definition and Chemical Identity of this compound
This compound, also designated as ATA cefotaxime or Cefotaxime Dioxime, constitutes a structurally complex pharmaceutical impurity derived from the third-generation cephalosporin antibiotic cefotaxime sodium. The compound exhibits the molecular formula C22H22N8O9S3 with a corresponding molecular weight of 638.6 to 638.7 grams per mole. This impurity represents a significant analytical challenge due to its structural complexity and the presence of multiple functional groups that influence its chromatographic behavior and detection characteristics.
The complete chemical nomenclature according to International Union of Pure and Applied Chemistry guidelines identifies this compound as (6R,7R)-3-[(Acetyloxy)methyl]-7-[[(2Z)-2-[2-[[(2Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetyl]amino]thiazol-4-yl]-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid. The structural complexity of this impurity arises from the presence of dual thiazole rings, methoxyimino groups, and the characteristic beta-lactam core structure inherent to cephalosporin antibiotics. The stereochemical configuration, specifically the (6R,7R) designation, reflects the absolute configuration at the critical chiral centers within the bicyclic core structure.
The compound possesses distinctive physicochemical properties that facilitate its identification and quantification in pharmaceutical matrices. The molecular structure contains 17 hydrogen bond acceptors and 4 hydrogen bond donors, contributing to its solubility characteristics and chromatographic retention behavior. The calculated partition coefficient (XLogP3) of -0.4 indicates moderate hydrophilicity, which influences its elution pattern in reverse-phase high-performance liquid chromatography systems. The presence of 12 rotatable bonds within the molecular structure contributes to conformational flexibility, potentially affecting its interaction with analytical instrumentation and detection systems.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C22H22N8O9S3 | |
| Molecular Weight | 638.6-638.7 g/mol | |
| Hydrogen Bond Acceptors | 17 | |
| Hydrogen Bond Donors | 4 | |
| Rotatable Bonds | 12 | |
| XLogP3 | -0.4 | |
| Exact Mass | 638.06718783 Da |
Role in Pharmaceutical Quality Control
The impurity plays a fundamental role in analytical method validation procedures, serving as a known impurity standard for specificity testing, linearity assessments, and precision evaluations in high-performance liquid chromatography methods. Pharmaceutical manufacturers utilize this reference standard to establish detection and quantitation limits for impurity testing, ensuring compliance with regulatory specifications and maintaining product quality throughout the manufacturing process. The compound enables analysts to develop robust analytical procedures capable of accurately detecting and quantifying trace levels of this specific impurity in complex pharmaceutical matrices.
Quality control laboratories employ this compound as a reference material for system suitability testing, ensuring that analytical instrumentation maintains appropriate sensitivity and selectivity for impurity detection. The compound serves as a benchmark for evaluating the performance of liquid chromatography systems, enabling verification of adequate resolution, peak symmetry, and retention time reproducibility. This application proves particularly critical in routine quality control testing where consistent analytical performance directly impacts product release decisions and regulatory compliance.
Regulatory guidelines emphasize the importance of impurity identification and characterization for new drug applications and abbreviated new drug applications, positioning this compound as an essential component of comprehensive analytical testing programs. Pharmaceutical companies must demonstrate adequate analytical capability for detecting and quantifying this impurity as part of their regulatory submission packages, ensuring compliance with international pharmaceutical quality standards. The availability of well-characterized reference standards enables manufacturers to meet these regulatory requirements and maintain consistent product quality.
The compound's regulatory significance extends to international harmonization efforts, with both European Pharmacopoeia and United States Pharmacopeia recognition facilitating global pharmaceutical manufacturing and distribution. This dual pharmacopeial recognition ensures that analytical methods and specifications developed for one regulatory jurisdiction can be readily adapted for international markets, reducing regulatory burden and promoting efficient pharmaceutical development processes. The harmonized approach to impurity control enhances patient safety by ensuring consistent quality standards across different geographical regions.
Recent regulatory developments have emphasized the importance of understanding impurity formation mechanisms and implementing appropriate control strategies during pharmaceutical manufacturing. The detailed characterization of this compound formation pathways provides regulatory agencies with confidence in manufacturer understanding of their synthetic processes and quality control capabilities. This mechanistic understanding supports risk-based regulatory approaches that focus on critical quality attributes and process understanding rather than purely empirical testing requirements.
Properties
Molecular Formula |
C₂₂H₂₁N₈NaO₉S₃ |
|---|---|
Molecular Weight |
660.64 |
Synonyms |
(6R,7R)-3-(Acetoxymethyl)-7-((Z)-2-(2-((Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)thiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Sodium Salt |
Origin of Product |
United States |
Scientific Research Applications
Role in Analytical Method Development
Cefotaxime Sodium Impurity G is crucial for developing analytical methods used in the quality control of cefotaxime sodium formulations. Its applications include:
- Analytical Method Validation : Impurity G serves as a reference standard for validating analytical methods to ensure the accuracy and reliability of cefotaxime sodium measurements .
- Quality Control Applications : It is utilized in Quality Control (QC) processes to monitor impurity levels during the production of cefotaxime sodium, ensuring compliance with regulatory standards .
Stability-Indicating Methods
Recent studies have developed eco-friendly UV-VIS spectrophotometric methods for determining cefotaxime sodium in the presence of its degradation impurities, including Impurity G. These methods demonstrate high sensitivity and specificity, making them suitable for routine analysis in pharmaceutical settings .
Comparative Studies on Efficacy
Research comparing cefotaxime with other antibiotics has shown that formulations containing lower levels of impurities, including Impurity G, exhibit better clinical outcomes. For instance, studies indicated that cefotaxime's effectiveness against multidrug-resistant Enterobacteriaceae improves when impurity levels are minimized .
Comparison with Similar Compounds
Structural Comparison
Key Findings :
Analytical Methods for Detection
Performance Metrics :
Pharmacopeial Standards
| Pharmacopeia | Dimer (F) | Trimer (G) |
|---|---|---|
| ChP 2020 | Controlled via G10 chromatography | Not specified |
| USP 42/EP 10.0 | Listed as Impurity F | Excluded |
| JP17 | No polymer control | No polymer control |
Implications : Regulatory discrepancies necessitate harmonization, as unregulated trimers may pose undetected allergenic risks .
Preparation Methods
Nucleophilic Substitution During Cefotaxime Synthesis
Impurity G arises primarily during the synthesis of cefotaxime sodium via nucleophilic substitution at the acetyl group of the cephem nucleus. The condensation of 7-aminocephalosporanic acid (7-ACA) with methoxyiminoacetylthiazolyl acetic acid (MAEM) generates cefotaxime acid, which undergoes salt formation to yield cefotaxime sodium. However, the byproduct mercaptobenzothiazole (MBT) reacts with cefotaxime under alkaline conditions, displacing the acetyl group to form Impurity G.
Key reaction parameters influencing this side reaction include:
-
Temperature : Prolonged exposure to temperatures >25°C accelerates MBT formation.
-
pH : Alkaline conditions (pH 8.0–9.0) favor nucleophilic attack by MBT’s thiol group.
-
Reaction time : Extended reaction durations beyond 2 hours increase Impurity G yields.
Isolation and Structural Elucidation
Chromatographic Detection and Isolation
Impurity G is detected via reverse-phase HPLC using a C18 column (250 × 4.6 mm, 5 μm) with a mobile phase of phosphate buffer (pH 6.8) and acetonitrile (85:15 v/v). It elutes at a relative retention time (RRT) of 1.72 compared to cefotaxime. For isolation, preparative HPLC with a methanol-water gradient (30–50% over 40 minutes) achieves >95% purity.
Table 1: Spectral Data for Impurity G
| Technique | Key Findings |
|---|---|
| LC-MS | [M+H]⁺ at m/z 563.0; molecular weight 562 Da |
| ¹H NMR | Loss of acetyl proton (δ 2.10 ppm); new S–CH₂ signals at δ 3.45–3.70 ppm |
| ¹³C NMR | Absence of acetyl carbonyl (δ 21.6 ppm); new thioether carbon at δ 38.2 ppm |
| IR | Disappearance of C=O stretch at 1765 cm⁻¹ |
Structural analysis confirms Impurity G as 7β-[(2-thienylacetyl)amino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid sodium salt , formed via MBT-mediated acetyl substitution.
Analytical Validation of Preparation Methods
Table 2: Validation Parameters for Impurity G Quantitation
| Parameter | Result | Acceptance Criteria |
|---|---|---|
| Linearity | R² = 0.9992 | R² ≥ 0.995 |
| LOD | 0.008% | ≤0.01% |
| LOQ | 0.025% | ≤0.03% |
| Recovery | 98.4–101.2% | 90–110% |
The method demonstrates robustness across pH (6.5–7.1) and column temperatures (25–30°C), with ≤2% relative standard deviation (RSD) in interday precision.
Stability Studies and Process Controls
Degradation Under Stress Conditions
Impurity G levels remain stable under ICH-recommended storage:
Mitigation Strategies
-
Purification steps : Recrystallization from 60% isopropanol reduces Impurity G by 80%.
-
In-process controls : Monitoring MBT levels (<0.05%) during condensation minimizes impurity formation.
Regulatory and Pharmacopeial Considerations
While USP 42 and EP 10.0 list Impurity G as a specified degradant, pharmacopeial monographs lack explicit acceptance criteria. Recent patents advocate stringent limits of ≤0.15% in drug substance batches, enforced via validated HPLC methods .
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Cefotaxime Sodium Impurity G in pharmaceutical formulations?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection is widely used for impurity profiling, with method validation parameters (specificity, linearity, accuracy, precision) tailored to regulatory guidelines . For structural confirmation, LC-MS/MS or NMR spectroscopy is critical. For example, a study optimized an HPLC method for Cefotaxime Sodium quantification, ensuring resolution between the main compound and impurities like Impurity G . Advanced hyphenated techniques (e.g., HPLC-MS) are necessary to distinguish Impurity G from co-eluting degradation products .
Q. What are the primary sources of this compound during synthesis and storage?
- Methodological Answer : Impurity G is typically a process-related dimeric impurity formed during synthesis due to incomplete purification or solvent interactions. Evidence from spherical crystallization studies highlights that residual solvents (e.g., chloroform) and agitation speed during crystallization influence impurity formation . Storage conditions, such as exposure to moisture or light, may also exacerbate dimerization. Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH) are recommended to assess impurity formation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for this compound?
- Methodological Answer : Discrepancies in toxicity profiles (e.g., genotoxicity vs. acute toxicity) require rigorous study design. For example, Ames tests using Salmonella typhimurium strains and chromosomal aberration assays in CHO cells demonstrated that the dimeric impurity lacks mutagenic or clastogenic activity . However, conflicting data may arise from differences in impurity concentration thresholds or metabolic activation systems. Researchers should replicate studies under OECD/ICH protocols and validate impurity purity (>98%) via orthogonal methods (e.g., HPLC, GC) .
Q. What advanced purification strategies effectively remove Impurity G while maintaining Cefotaxime Sodium stability?
- Methodological Answer : Spherical crystallization with solvent displacement (e.g., chloroform/water systems) reduces impurity levels by optimizing ternary phase diagrams and agitation rates . Recent innovations like "ultra-low temperature spherical aggregation crystallization" achieve >99.5% purity by minimizing lipid dimer impurities . Post-crystallization, solvent displacement during drying further reduces residual solvents linked to impurity formation .
Q. How should researchers design experiments to elucidate the structural and mechanistic role of Impurity G in drug efficacy?
- Methodological Answer : Combine in vitro antibacterial assays (e.g., inhibition zone studies against S. aureus and E. coli) with impurity-spiked formulations to assess potency loss . Structural analysis via FTIR and NMR can identify functional groups in Impurity G that interfere with Cefotaxime’s β-lactam ring activity. Parallel studies using forced degradation (acid/alkali hydrolysis) help correlate impurity structures with bioactivity changes .
Q. What methodologies validate the limits of Impurity G in compliance with pharmacopeial standards?
- Methodological Answer : Follow ICH Q3A/B guidelines to establish impurity thresholds based on toxicological data (e.g., ≤0.15% for unidentified impurities). For Impurity G, use a validated HPLC method with a detection limit (LOD) of 0.02% and quantitation limit (LOQ) of 0.05%, referencing pharmacopeial monographs (e.g., USP/EP) . Cross-validate with mass balance studies to ensure analytical coverage of all degradation pathways .
Data Interpretation and Reporting
Q. How can researchers address batch-to-batch variability in Impurity G levels during method development?
- Methodological Answer : Implement quality-by-design (QbD) principles to identify critical process parameters (CPPs) affecting impurity levels, such as reaction temperature or solvent ratios . Use statistical tools (e.g., ANOVA, Design of Experiments) to analyze variability sources. For example, residual acetic acid in Cefotaxime Sodium batches correlates with Impurity G formation, necessitating GC headspace analysis for solvent monitoring .
Q. What criteria should guide the selection of reference standards for Impurity G in comparative studies?
- Methodological Answer : Source pharmacopeial-grade impurity standards (e.g., EP Impurity G) with certificates of analysis (CoA) confirming identity, purity (>95%), and stability . For novel impurities, isolate and characterize using preparative HPLC followed by MS/NMR structural elucidation. Cross-reference with published spectral databases (e.g., HMDB, PubChem) to confirm assignments .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
